tert-butyl N-(thiophen-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl N-(thiophen-3-ylmethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(thiophen-3-ylmethyl)carbamate typically involves the reaction of thiophen-3-ylmethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(thiophen-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or catalytic hydrogenation.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophen-3-ylmethylamine.
Substitution: Substituted thiophen-3-ylmethyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(thiophen-3-ylmethyl)carbamate is used as a protecting group in peptide synthesis and other organic reactions to temporarily mask amine functionalities .
Biology and Medicine: In biological research, it is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: In the pharmaceutical industry, it is used in the synthesis of drug intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism by which tert-butyl N-(thiophen-3-ylmethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under acidic conditions, releasing the free amine. The thiophene ring can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
Uniqueness: tert-Butyl N-(thiophen-3-ylmethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective .
Properties
CAS No. |
1314538-78-7 |
---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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